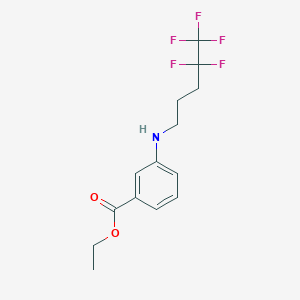
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene (MTFNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzene derivative that has been utilized for its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. MTFNB has been studied for its ability to act as an intermediate in a variety of chemical reactions and has been used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Wirkmechanismus
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is a nitrobenzene derivative that has been used in a variety of scientific research applications. Its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents, make it an ideal intermediate for a variety of chemical reactions. It has been used as a catalyst for organic reactions and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been studied for its ability to act as an intermediate in a variety of biochemical and physiological experiments. It has been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene in laboratory experiments is its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. This makes it an ideal intermediate for a variety of chemical reactions. Additionally, its ability to act as a fluorescent probe for the detection of proteins and other biomolecules makes it an ideal tool for a variety of biochemical and physiological experiments. However, 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is also limited by its potential toxicity, as it has been shown to be cytotoxic to some cell lines.
Zukünftige Richtungen
The potential future directions for 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene include further research into its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into its potential to act as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments is needed. Additionally, further research into its potential to act as an intermediate in a variety of chemical reactions is needed. Finally, further research into its potential toxicity and its effects on cell lines is needed.
Synthesemethoden
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is typically synthesized through a nitration reaction of 4-methylphenylthioanisole with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction begins with the nitration of the aromatic ring of 4-methylphenylthioanisole to form a nitrobenzene derivative. This nitrobenzene can then be further nitrated with trifluoroacetic anhydride to form 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene. The reaction is typically conducted in a solvent such as acetonitrile or dichloromethane at room temperature.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c1-9-2-4-12(5-3-9)21-13-7-10(14(15,16)17)6-11(8-13)18(19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQSZIXXJJIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)






